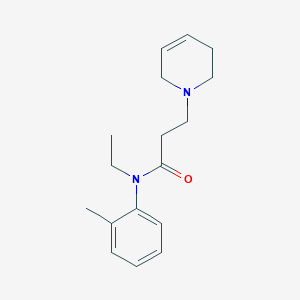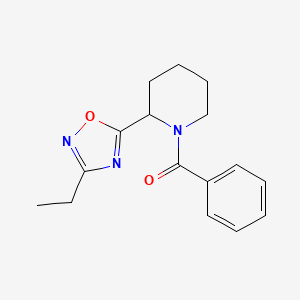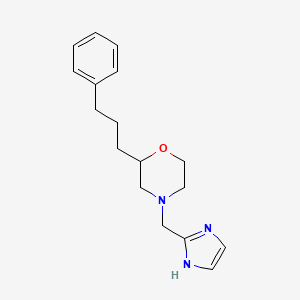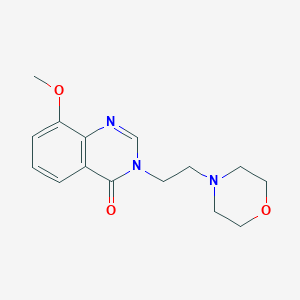
3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide
描述
3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide, also known as L-type calcium channel blocker, is a chemical compound that has been widely used in scientific research. This compound is known for its unique mechanism of action, which makes it an important tool in studying the biochemical and physiological effects of calcium channels.
作用机制
The mechanism of action of 3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide involves the inhibition of 3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide calcium channels. These channels are activated by depolarization of the cell membrane and allow the influx of calcium ions into the cell. By blocking these channels, 3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide reduces the influx of calcium ions and thereby affects various cellular processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide are diverse and depend on the specific cellular processes being studied. This compound has been shown to affect muscle contraction, neurotransmitter release, gene expression, and cell proliferation. Additionally, it has been shown to have potential therapeutic applications in the treatment of hypertension, angina, and arrhythmias.
实验室实验的优点和局限性
One of the advantages of using 3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide in lab experiments is its specificity for 3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide calcium channels. This compound has been shown to have minimal effects on other types of calcium channels, which allows researchers to study the specific effects of 3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide calcium channel inhibition. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
未来方向
There are many potential future directions for the study of 3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide. One area of interest is the development of more specific 3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide calcium channel blockers with fewer off-target effects. Additionally, researchers are exploring the potential therapeutic applications of this compound in the treatment of various diseases, including hypertension, angina, and arrhythmias. Finally, the role of 3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide calcium channels in various cellular processes is still being elucidated, and further research is needed to fully understand the mechanisms underlying their function.
科学研究应用
3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide has been widely used in scientific research to study the role of 3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide calcium channels in various physiological and pathological processes. This compound has been shown to inhibit the influx of calcium ions through 3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide calcium channels, which are important for regulating muscle contraction, neurotransmitter release, and gene expression. By blocking these channels, researchers can study the effects of calcium signaling on various cellular processes.
属性
IUPAC Name |
3-(3,6-dihydro-2H-pyridin-1-yl)-N-ethyl-N-(2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-3-19(16-10-6-5-9-15(16)2)17(20)11-14-18-12-7-4-8-13-18/h4-7,9-10H,3,8,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKSQSJDZSHKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)CCN2CCC=CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,6-dihydropyridin-1(2H)-yl)-N-ethyl-N-(2-methylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl (1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)acetate](/img/structure/B3811824.png)
![4-methyl-2-{2-oxo-2-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]ethyl}phthalazin-1(2H)-one](/img/structure/B3811829.png)


![5-(acetylamino)-2-chloro-N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]benzamide](/img/structure/B3811854.png)

![({4-(2,4-difluorophenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3811877.png)
![3-({[(5-methyl-3-isoxazolyl)carbonyl]amino}methyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B3811889.png)
![3-(1H-indol-3-yl)-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]propanamide](/img/structure/B3811894.png)
![N-(2-ethylphenyl)-4-oxo-4-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]butanamide](/img/structure/B3811897.png)
![1-ethyl-9-(3-fluoropyridin-4-yl)-8,9-dihydro-1H-[1,4]oxazino[3,2-g]quinoline-2,7(3H,6H)-dione](/img/structure/B3811904.png)
![2-(1-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B3811907.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B3811913.png)
